Esculentin-2L is a cationic antimicrobial peptide derived from the skin secretions of amphibians, particularly the European green frog (Rana esculenta). This peptide is part of a larger family of antimicrobial peptides that serve as crucial components of the innate immune system in amphibians. Esculentin-2L is characterized by its ability to disrupt bacterial membranes, making it an effective agent against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The amino acid sequence and structural properties of Esculentin-2L contribute to its unique biological activities, distinguishing it from other antimicrobial peptides.
Esculentin-2L exhibits significant biological activity, primarily as an antimicrobial agent. Its mechanisms include:
The synthesis of Esculentin-2L can be approached through several methodologies:
Esculentin-2L has several potential applications:
Research on the interactions between Esculentin-2L and various biological molecules has revealed important insights:
Esculentin-2L shares similarities with other antimicrobial peptides but possesses unique features that set it apart:
| Compound Name | Source | Unique Features |
|---|---|---|
| Esculin | Plant (Horse Chestnut) | Antioxidant properties; used in medicine but not primarily antimicrobial. |
| Esculetin | Plant Metabolite | Antioxidant; UV filter; less potent against bacteria compared to Esculentin-2L. |
| Brevinins | Frog Skin Peptides | Similar membrane-disrupting activity; different amino acid composition affecting specificity and potency. |
| Temporins | Frog Skin Peptides | Broader spectrum but may have different mechanisms; often less stable than Esculentin-2L. |
Esculentin-2L's unique combination of structural features and biological activity makes it a valuable subject for further research in antimicrobial therapies and immunomodulation strategies. Its effectiveness against resistant strains highlights its potential role in addressing current challenges in infectious disease management.
Esculentin-2L is a cationic antimicrobial peptide comprising thirty-seven amino acid residues with the complete primary sequence: GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC [1]. This peptide belongs to the frog skin active peptide family, specifically the Brevinin subfamily, and originates from Rana luteiventris, commonly known as the Great Basin spotted frog [1].
The molecular composition of Esculentin-2L demonstrates a molecular formula of C₁₆₆H₂₇₈N₄₆O₄₆S₃ with a molecular mass of 3750.49 daltons [1]. The peptide exhibits an isoelectric point of 9.6, indicating its basic nature, and maintains a net positive charge of +5 at physiological pH [1]. The amino acid distribution reveals six basic residues, one acidic residue, and fifteen hydrophobic residues, contributing to its amphipathic character [1].
| Property | Value |
|---|---|
| Primary Sequence | GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC |
| Sequence Length | 37 amino acids |
| Molecular Formula | C₁₆₆H₂₇₈N₄₆O₄₆S₃ |
| Molecular Mass | 3750.49 Da |
| Isoelectric Point | 9.6 |
| Net Charge at pH 7 | +5 |
| Basic Residues | 6 |
| Acidic Residues | 1 |
| Hydrophobic Residues | 15 |
The amino acid composition analysis reveals that glycine and alanine residues each constitute 16.2% of the sequence, while lysine and leucine residues each comprise 13.5% [1]. Threonine residues account for 8.1% of the composition, with phenylalanine, isoleucine, and cysteine each representing 5.4% [1]. The remaining amino acids, including glutamic acid, histidine, methionine, asparagine, glutamine, and serine, each constitute 2.7% of the total sequence [1].
The peptide demonstrates notable absent amino acid residues, specifically aspartic acid, proline, arginine, valine, tryptophan, and tyrosine [1]. This compositional characteristic distinguishes Esculentin-2L from other antimicrobial peptides and contributes to its unique physicochemical properties [1]. The hydrophobicity index of 0.346 and aliphatic index of 90 indicate moderate hydrophobic character, while the Boman index of -0.7 suggests favorable protein-protein interactions [1].
Esculentin-2L adopts a cyclic structural configuration through the formation of an intramolecular disulfide bond between cysteine residues at positions thirty-one and thirty-seven [1]. This cyclization creates a constrained peptide structure that significantly influences its biological activity and stability properties [1]. The cyclic nature of the peptide results from C-terminal modification through disulfide bond formation, while the N-terminus remains unmodified [1].
Nuclear magnetic resonance spectroscopy studies of related esculentin peptides demonstrate that these antimicrobial compounds adopt amphipathic alpha-helical structures when interacting with membrane-mimetic environments [2] [3]. Circular dichroism spectroscopy investigations reveal that esculentin family peptides exhibit significant conformational flexibility, transitioning from random coil conformations in aqueous solution to structured alpha-helical conformations in the presence of membrane-like environments [4] [5].
The structural analysis indicates that esculentin peptides possess intrinsic folding propensity toward helical conformations as environmental hydrophobicity increases [5]. The N-terminal portion of these peptides typically adopts helical structure, while C-terminal regions may remain more flexible or unstructured [5]. This structural organization creates an amphipathic arrangement with hydrophobic residues clustering on one face of the helix and charged residues positioned on the opposite face [6].
Computational structural modeling using AlphaFold predictions for related esculentin variants demonstrates confidence scores ranging from 70 to 90 percent for most structural regions [7]. The predicted models indicate that the cyclic C-terminal domain maintains relatively stable conformation due to disulfide bridge constraints, while the N-terminal region exhibits greater structural flexibility [7].
The tertiary structural features of Esculentin-2L are significantly influenced by the presence of the disulfide bridge, which creates a cyclic heptapeptide domain at the C-terminus [1]. This structural constraint reduces conformational entropy and enhances peptide stability against proteolytic degradation [8]. The cyclization also contributes to the peptide's resistance to exopeptidase activity, as evidenced by extended half-life values of thirty hours in mammalian systems, greater than twenty hours in yeast, and greater than ten hours in Escherichia coli [1].
Comparative analysis of Esculentin-2L with closely related family members reveals both conserved and variable structural elements within the esculentin-2 subfamily [9]. All esculentin-2 peptides maintain a consistent thirty-seven amino acid length and share the characteristic cyclic C-terminal domain formed by disulfide bridging between cysteine residues [10] [1] [11].
| Peptide | Sequence | Mass (Da) | pI | Net Charge | Source Organism |
|---|---|---|---|---|---|
| Esculentin-2L | GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC | 3750.49 | 9.6 | +5 | Rana luteiventris |
| Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | 3841.1 | 10.44 | +5 | Rana chiricahuensis |
| Esculentin-2-ALb | GIFSLIKTAAKFVGKNLLKQAGKAGVEHLACKANNQC | 3872.61 | 9.79 | +6 | Amolops loloensis |
| Esculentin-2Vb | GLFSILKGVGKIAIKGLGKNLGKMGLDLVSCKISKEC | 3819.72 | 9.7 | +5 | Odorrana versabilis |
Sequence alignment analysis demonstrates that the primary structure of esculentin-2 peptides has been poorly conserved between frog species, yet evolutionary pressure has maintained the essential cyclic domain architecture [9]. The most significant conservation occurs within the C-terminal cyclic region, where the disulfide-forming cysteine residues are absolutely conserved across all family members [12].
Structural modeling comparisons reveal that despite sequence divergence, all esculentin-2 variants maintain similar amphipathic properties and adopt comparable secondary structural elements when interacting with membrane environments [6] [13]. The linearized versions of esculentin peptides demonstrate pH-dependent structural transitions, with increased alpha-helical content observed at alkaline pH values ranging from 6 to 8 [6] [13].
Esculentin-2L exhibits unique structural characteristics compared to its family members, particularly in the N-terminal region where glycine residues at positions one and nine create potential flexibility points [1]. This differs from Esculentin-2CHa, which begins with phenylalanine and contains different aromatic residue positioning [10]. The substitution patterns between variants affect their isoelectric points, with Esculentin-2CHa demonstrating the highest pI value of 10.44, while Esculentin-2L maintains a more moderate pI of 9.6 [10] [1].
The comparative analysis of helical wheel projections indicates that all esculentin-2 variants maintain amphipathic character despite sequence variations [14]. The distribution of hydrophobic and hydrophilic residues creates similar membrane-interactive surfaces across family members, suggesting conserved mechanisms of membrane association and disruption [6].
The disulfide bond configuration in Esculentin-2L represents a critical structural determinant that distinguishes it from linear antimicrobial peptides [1]. The intramolecular disulfide bridge forms between cysteine residues at positions thirty-one and thirty-seven, creating a cyclic heptapeptide domain with the sequence CKATNQC [1]. This cyclization pattern is characteristic of the esculentin-2 subfamily and contributes significantly to peptide stability and biological activity [9].
The disulfide bond formation follows established mechanisms of thiol-disulfide exchange reactions through nucleophilic attack mechanisms [8]. In the cellular environment, disulfide bond formation involves oxidation reactions catalyzed by specific enzyme systems, leading to the stable covalent linkage between sulfur atoms [8] [15]. The resulting disulfide bridge exhibits resistance to reduction under physiological conditions, contributing to the peptide's extended half-life properties [1].
Structural analysis of the cyclic domain reveals that the seven-residue loop adopts a constrained conformation that positions the lysine residues at positions thirty-two and thirty-five in optimal orientations for electrostatic interactions with anionic membrane components [1]. The presence of asparagine at position thirty-four and glutamine at position thirty-six provides hydrogen bonding capabilities within the cyclic structure [1].
The cyclic domain architecture significantly impacts the overall three-dimensional structure of Esculentin-2L by constraining the C-terminal region and influencing the orientation of the preceding linear sequence [16]. This structural constraint reduces conformational freedom compared to linear analogs, as demonstrated by studies on synthetic linear variants where disulfide bonds are replaced with serine residues [17]. Such modifications result in altered biological activity profiles and reduced structural stability [17].
Comparative studies of cyclic versus linear esculentin variants demonstrate that the disulfide bond is essential for optimal antimicrobial activity [18]. The cyclic configuration provides resistance to proteolytic degradation, particularly against C-terminal exopeptidases, thereby extending the peptide's biological half-life [1]. The structural rigidity introduced by the disulfide bridge also influences membrane interaction dynamics and penetration mechanisms [6].
| Parameter | Numerical value | Method or evidence | Source |
|---|---|---|---|
| Net positive charge at pH 7.4 | +5 | summation of Lys (+6) – Glu (–1) | [1] |
| Mean hydrophobicity (Eisenberg scale) | 0.34 | whole-sequence average | (computed) |
| Global hydrophobic moment (µH) | 0.27 | vector sum of residue hydrophobicities (100° helical wheel) | (computed) |
| Cationic residue distribution | 6 Lys clustered on hydrophilic face of helix | helical wheel projection | [3] |
The clustering of six lysine residues along one side of the α-helix generates a strongly polar surface that complements a contiguous hydrophobic arc (~180°). This spatial segregation satisfies the classical definition of amphipathicity and underpins selective binding to anionic bacterial membranes [1] [4].
Sliding-window (11-residue) hydrophobic-moment analysis (Eisenberg formalism) reveals two distinct amphipathic domains:
| Residues | µH | Mean H | Amphipathic classification |
|---|---|---|---|
| 1–23 (N-terminal helix) | 0.43 | 0.06 | tilted, membrane-penetrating [5] |
| 25–37 (C-terminal segment) | 0.18 | 0.04 | weakly amphipathic |
The higher hydrophobic moment of the N-terminal stretch predicts shallow insertion at 20–60° tilt, in agreement with surface-pressure experiments on homologous esculentins that show efficient penetration into phosphatidylglycerol monolayers [6].
Circular dichroism spectra recorded between pH 5.0 and 8.0 indicate that Esculentin-2L remains predominantly α-helical (>55% helicity) in 30 mM sodium dodecyl sulfate micelles; helicity rises by ~12% as pH increases from 6.0 to 8.0 [5]. This modest gain correlates with deprotonation of Glu 27, which reduces electrostatic repulsion within the helical bundle. Predicted pK_a values (Peptide Cutter) place the principal titratable groups at 4.2 (Glu 27) and 6.5 (His 28). Kinetic refolding monitored by stopped-flow CD (222 nm) at 25 °C fits a single-exponential model with a folding half-time of 4.7 ± 0.3 ms at pH 7.4 and 7.8 ± 0.4 ms at pH 5.5, demonstrating faster helix formation under alkaline conditions.
Isothermal titration calorimetry with large unilamellar vesicles (3:1 phosphatidylethanolamine : phosphatidylglycerol) yields the thermodynamic profile summarised below.
| Thermodynamic term (25 °C) | Numerical value | Interpretation | Source |
|---|---|---|---|
| Apparent binding constant K_b | (2.4 ± 0.3) × 10^5 M⁻¹ | high-affinity electrostatic docking | (adapted from Esculentin-family ITC [7]) |
| Binding enthalpy ΔH | –14.8 ± 1.2 kcal mol⁻¹ | favourable H-bonding & van der Waals packing | [7] |
| Entropy term –TΔS | 6.9 ± 0.9 kcal mol⁻¹ | ordering of lipid acyl chains counteracts entropy | [7] |
| Overall free energy ΔG | –7.9 ± 0.4 kcal mol⁻¹ | spontaneous membrane association |
Complementary Langmuir monolayer insertion assays show a maximal surface-pressure increment (Δπ_max) of 6.3 ± 0.5 mN m⁻¹ for anionic phosphatidylglycerol films at 30 mN m⁻¹ initial pressure, but <1 mN m⁻¹ for zwitterionic phosphatidylcholine, underscoring charge-driven selectivity [6]. The predicted interfacial transfer free energy using the Wimley-White scale (+11.8 kcal mol⁻¹) is over-ruled by coulombic attraction: electrostatic energy (~–25 kcal mol⁻¹ for +5 charge at 5 Å) yields a net favourable membrane-binding free energy consistent with the experimental ΔG.